3-Bromo-2-methyl-4'-(2,2,2-trifluoroethoxy)-1,1'-biphenyl
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Overview
Description
3-Bromo-2-methyl-4’-(2,2,2-trifluoroethoxy)-1,1’-biphenyl is an organic compound that belongs to the biphenyl family Biphenyl compounds are characterized by two benzene rings connected by a single bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-methyl-4’-(2,2,2-trifluoroethoxy)-1,1’-biphenyl typically involves several steps:
Methylation: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride (CH3Cl) and a Lewis acid catalyst like aluminum chloride (AlCl3).
Trifluoroethoxylation: The trifluoroethoxy group can be added through a nucleophilic substitution reaction using 2,2,2-trifluoroethanol (CF3CH2OH) and a suitable base such as sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis systems might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions might target the bromine atom, converting it to a hydrogen atom or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used.
Substitution: Nucleophiles such as sodium amide (NaNH2) or thiourea (NH2CSNH2) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are typical.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution could produce various substituted biphenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions due to its unique functional groups.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Use in materials science for developing new polymers or coatings with unique properties.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In biological systems, it might interact with proteins or enzymes, affecting their function. The trifluoroethoxy group could influence its lipophilicity and membrane permeability, while the bromine atom might participate in halogen bonding or other interactions.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4’-methoxy-1,1’-biphenyl: Similar structure but with a methoxy group instead of a trifluoroethoxy group.
3-Bromo-2-methyl-1,1’-biphenyl: Lacks the trifluoroethoxy group.
4’-Trifluoroethoxy-1,1’-biphenyl: Lacks the bromine and methyl groups.
Uniqueness
3-Bromo-2-methyl-4’-(2,2,2-trifluoroethoxy)-1,1’-biphenyl is unique due to the combination of its functional groups, which can impart distinct chemical and physical properties. The trifluoroethoxy group, in particular, can significantly influence its reactivity and interactions compared to similar compounds.
Properties
IUPAC Name |
1-bromo-2-methyl-3-[4-(2,2,2-trifluoroethoxy)phenyl]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrF3O/c1-10-13(3-2-4-14(10)16)11-5-7-12(8-6-11)20-9-15(17,18)19/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYYQJRJWKPVTBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)C2=CC=C(C=C2)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrF3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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